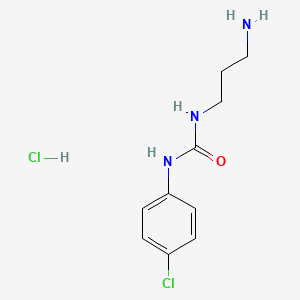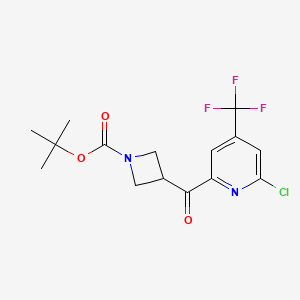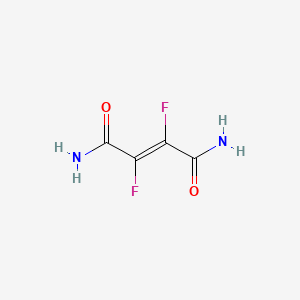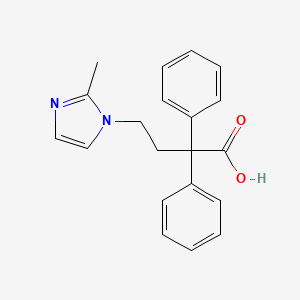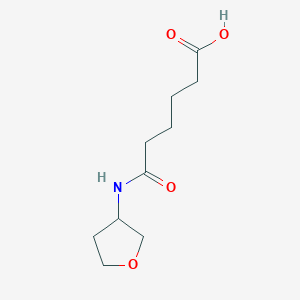
6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid is a synthetic organic compound with a unique structure that includes a tetrahydrofuran ring and a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid typically involves the reaction of 6-aminohexanoic acid with tetrahydrofuran-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis. For example, an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 can be used to produce 6-oxohexanoic acid from 6-aminohexanoic acid . This method is advantageous due to its high yield and environmentally friendly conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxohexanoic acid derivatives, while reduction can produce 6-hydroxyhexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminohexanoic acid: A precursor in the synthesis of 6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid.
Tetrahydrofuran-3-ylamine: Another precursor used in the synthesis.
6-Oxohexanoic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a tetrahydrofuran ring and a hexanoic acid chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
6-oxo-6-(oxolan-3-ylamino)hexanoic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-8-5-6-15-7-8/h8H,1-7H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
WMEWMNQLNRQDQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1NC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




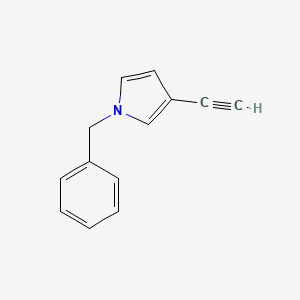
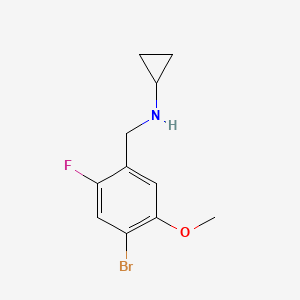

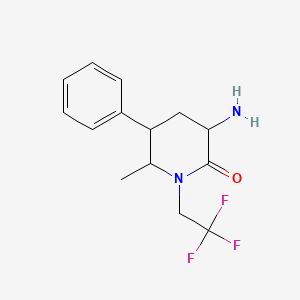
![[(9Z,19Z,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14767893.png)


